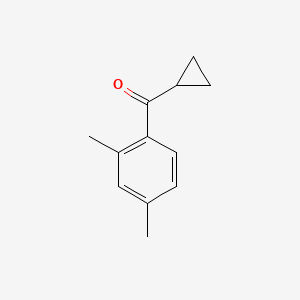

Cyclopropyl 2,4-xylyl ketone

Description

Structure

3D Structure

Properties

IUPAC Name |

cyclopropyl-(2,4-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-8-3-6-11(9(2)7-8)12(13)10-4-5-10/h3,6-7,10H,4-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CENWGMGAFRZWTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60221370 | |

| Record name | Cyclopropyl 2,4-xylyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60221370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71172-79-7 | |

| Record name | Cyclopropyl(2,4-dimethylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71172-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropyl 2,4-xylyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071172797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002693749 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71981 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopropyl 2,4-xylyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60221370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopropyl 2,4-xylyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.381 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Cyclopropyl 2,4-Xylyl Ketone: Synthesis, Properties, and Applications

Introduction: The Strategic Value of the Cyclopropyl Ketone Moiety

In the landscape of modern medicinal chemistry and synthetic organic chemistry, the cyclopropyl group has emerged as a uniquely valuable structural motif.[1] Its incorporation into molecular frameworks can significantly enhance pharmacological properties, including metabolic stability, potency, and receptor binding affinity.[1] The strained three-membered ring of the cyclopropyl group imparts distinct electronic and conformational properties, offering a powerful tool for drug design and development professionals.[1]

This technical guide provides a comprehensive overview of Cyclopropyl 2,4-xylyl ketone (CAS No. 71172-79-7), a member of the aryl cyclopropyl ketone family.[2] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its synthesis, physicochemical properties, potential applications, and safe handling procedures. The information presented herein is curated to support the strategic application of this compound as a versatile building block in the synthesis of complex molecular architectures.[1]

Physicochemical and Spectroscopic Properties

This compound, with the IUPAC name cyclopropyl-(2,4-dimethylphenyl)methanone, is a compound whose properties are of significant interest for its application in organic synthesis.[2] While extensive experimental data is not widely published, a combination of computed data from reliable databases and spectroscopic information provides a solid foundation for its characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 71172-79-7 | [2] |

| IUPAC Name | cyclopropyl-(2,4-dimethylphenyl)methanone | [2] |

| Molecular Formula | C₁₂H₁₄O | [2] |

| Molecular Weight | 174.24 g/mol | [2] |

| XLogP3 | 2.8 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 2 | [2] |

Spectroscopic data is crucial for the unambiguous identification and characterization of this compound. Available data from various sources confirms its structure.[2]

-

¹³C NMR Spectroscopy: Provides information on the carbon skeleton of the molecule.

-

Mass Spectrometry (GC-MS): Confirms the molecular weight and fragmentation pattern.

-

UV-VIS Spectroscopy: Details the electronic transitions within the molecule.

-

Infrared (FTIR) Spectroscopy: Identifies the characteristic functional groups, notably the carbonyl (C=O) stretch of the ketone.

Synthesis of this compound: A Practical Approach

The synthesis of aryl cyclopropyl ketones can be achieved through several established synthetic routes. A highly effective and widely applicable method is the Friedel-Crafts acylation.[3][4][5] This electrophilic aromatic substitution reaction allows for the direct introduction of an acyl group onto an aromatic ring using a Lewis acid catalyst.[3][4]

For the synthesis of this compound, the logical precursors are m-xylene (1,3-dimethylbenzene) and cyclopropanecarbonyl chloride, with a strong Lewis acid such as aluminum chloride (AlCl₃) as the catalyst.[3][4]

Caption: Friedel-Crafts Acylation for the synthesis of this compound.

Detailed Experimental Protocol: Friedel-Crafts Acylation

This protocol is a representative procedure based on established methodologies for Friedel-Crafts acylation reactions.[3][4][5]

Materials:

-

m-Xylene (1,3-dimethylbenzene)

-

Cyclopropanecarbonyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane under a nitrogen atmosphere. The flask is cooled to 0°C in an ice bath.

-

Addition of Reactants: A solution of cyclopropanecarbonyl chloride (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the stirred suspension of aluminum chloride. Following this, m-xylene (1.5 equivalents) is added dropwise via the dropping funnel, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction is quenched by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane.

-

Purification: The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Final Product: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Reactivity and Applications in Synthesis

Aryl cyclopropyl ketones are versatile intermediates in organic synthesis, primarily due to the reactivity of both the carbonyl group and the adjacent cyclopropyl ring.[1] They serve as valuable precursors for the synthesis of a variety of carbocyclic and heterocyclic systems.[1]

One notable application is in the synthesis of pyrazoline heterocycles, which are of significant interest in drug discovery due to their wide range of biological activities, including antimicrobial and anti-inflammatory properties.[1] The reaction of an aryl cyclopropyl ketone with a hydrazine derivative, such as phenylhydrazine, leads to the formation of a substituted pyrazoline through a condensation reaction followed by intramolecular cyclization.[1]

Caption: Synthesis of a pyrazoline derivative from this compound.

The unique electronic and steric properties of the cyclopropyl ketone moiety make it an attractive starting material for creating complex molecular architectures with potential therapeutic applications.[1]

Safety and Handling

General Hazards of Ketones:

-

Flammability: Many ketones are flammable liquids and their vapors can form explosive mixtures with air.[7]

-

Irritation: Can cause irritation to the skin, eyes, and respiratory system.[6]

-

Toxicity: May be harmful if ingested or absorbed through the skin.[6]

Specific Hazards in Synthesis:

-

Anhydrous Aluminum Chloride: Highly corrosive and reacts violently with water, releasing hydrogen chloride gas. It should be handled in a fume hood with appropriate personal protective equipment.[3]

-

Cyclopropanecarbonyl chloride: Corrosive and a lachrymator. Handle with care in a well-ventilated area.

-

Dichloromethane: A volatile solvent that is a suspected carcinogen. All operations involving DCM should be performed in a fume hood.

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Chemical splash goggles or a face shield.[6]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).[6]

-

Skin and Body Protection: A lab coat and closed-toe shoes are mandatory. For larger scale operations, an impervious apron may be necessary.[6]

-

Respiratory Protection: Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[6]

Handling and Storage:

-

Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[6]

-

Keep containers tightly closed when not in use.[6]

-

Ground and bond containers when transferring material to prevent static discharge.[7]

Conclusion

This compound is a valuable chemical intermediate with significant potential in the fields of medicinal chemistry and organic synthesis. Its synthesis via Friedel-Crafts acylation is a robust and scalable method. The unique properties conferred by the cyclopropyl ketone moiety make it a strategic building block for the development of novel therapeutic agents and complex molecular structures. Adherence to strict safety protocols is paramount during its synthesis and handling to ensure a safe and successful research outcome. This guide serves as a foundational resource for scientists and researchers looking to leverage the potential of this versatile compound.

References

-

Friedel-Crafts Alkylation of m-Xylene. (2022, April 2). [Video]. YouTube. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

CHM 352 Friedel-Crafts Alkylation of m-xylene. (2015, January 23). [Video]. YouTube. Retrieved from [Link]

-

Solved experiment : friedel crafts alkylation of m-xylene | Chegg.com. (2022, April 3). Chegg. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | C12H14O | CID 96396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chegg.com [chegg.com]

- 6. Phenylacetone(103-79-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

Introduction: The Strategic Value of the Cyclopropyl Ketone Moiety

An In-depth Technical Guide to Cyclopropyl(2,4-dimethylphenyl)methanone

In the landscape of modern synthetic and medicinal chemistry, the cyclopropyl group represents a uniquely valuable structural motif.[1] Its incorporation into molecular frameworks can impart significant conformational rigidity, enhance metabolic stability, and modulate electronic properties, often leading to improved potency and selectivity for biological targets.[1] The cyclopropyl ketone, specifically, serves as a versatile and reactive handle for a multitude of chemical transformations. The inherent ring strain of the three-membered ring (approximately 27 kcal/mol) results in C-C bonds with significant p-character, allowing the ring to engage in electronic conjugation with adjacent π-systems, such as the carbonyl group.[2]

This guide provides a detailed technical overview of Cyclopropyl 2,4-xylyl ketone , also known by its IUPAC name, cyclopropyl(2,4-dimethylphenyl)methanone .[3] We will dissect its molecular structure, outline a robust synthetic protocol grounded in established chemical principles, detail the analytical methods for its comprehensive characterization, and discuss its potential as a pivotal building block for researchers, scientists, and drug development professionals.

Part 1: Molecular Identity and Physicochemical Properties

The unambiguous identification of a chemical entity is foundational to all subsequent research. Cyclopropyl(2,4-dimethylphenyl)methanone is composed of a cyclopropane ring linked via a carbonyl group to a 2,4-dimethylphenyl (xylyl) substituent.

Chemical Structure

The spatial arrangement of the atoms dictates the molecule's chemical behavior and interactions.

Caption: Chemical structure of cyclopropyl(2,4-dimethylphenyl)methanone.

Nomenclature and Key Identifiers

Proper nomenclature is critical for database searching and regulatory compliance. The compound is cataloged under several identifiers.

| Property | Value | Source |

| IUPAC Name | cyclopropyl-(2,4-dimethylphenyl)methanone | [3] |

| Common Name | This compound | [3][4] |

| CAS Number | 71172-79-7 | [3][4] |

| Molecular Formula | C₁₂H₁₄O | [3][4] |

| Molecular Weight | 174.24 g/mol | [3][4] |

| InChIKey | CENWGMGAFRZWTJ-UHFFFAOYSA-N | [4] |

Part 2: Synthesis and Mechanistic Considerations

The construction of aryl cyclopropyl ketones can be approached through several synthetic strategies. For cyclopropyl(2,4-dimethylphenyl)methanone, a Friedel-Crafts acylation represents the most direct and industrially scalable approach. This electrophilic aromatic substitution leverages the high nucleophilicity of the 1,3-dimethylbenzene (m-xylene) ring, which is strongly activated towards acylation by the two methyl groups.

Rationale for Synthetic Route Selection

The choice of the Friedel-Crafts acylation is underpinned by several key advantages:

-

Expertise & Experience: This is a cornerstone reaction in organic synthesis, with well-understood mechanisms and predictable outcomes, particularly on electron-rich aromatic systems.

-

Atom Economy: The reaction directly couples the two key fragments, m-xylene and a cyclopropanecarbonyl unit, with minimal byproduct formation.

-

Accessibility of Reagents: m-Xylene, cyclopropanecarbonyl chloride, and aluminum chloride (AlCl₃) are readily available, cost-effective starting materials.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a self-validating system; successful execution will yield a product whose analytical data match the expected values detailed in Part 3.

Materials:

-

1,3-Dimethylbenzene (m-xylene), anhydrous

-

Cyclopropanecarbonyl chloride

-

Aluminum chloride (AlCl₃), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous DCM. Cool the resulting slurry to 0 °C in an ice bath.

-

Formation of Acylium Ion: Slowly add cyclopropanecarbonyl chloride (1.0 equivalent) dropwise to the stirred AlCl₃ slurry. Allow the mixture to stir at 0 °C for 15 minutes. The formation of a reactive acylium ion complex is the critical electrophile-generating step.

-

Electrophilic Attack: Add a solution of m-xylene (1.2 equivalents) in anhydrous DCM to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C. The electron-rich xylene ring attacks the acylium ion.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully cool the mixture back to 0 °C and slowly quench the reaction by pouring it over crushed ice containing concentrated HCl. This step hydrolyzes the aluminum complexes and neutralizes excess AlCl₃.

-

Workup and Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine. The bicarbonate wash removes any residual acid.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure cyclopropyl(2,4-dimethylphenyl)methanone.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of cyclopropyl(2,4-dimethylphenyl)methanone.

Part 3: Analytical Characterization and Data

Rigorous characterization is non-negotiable for confirming the identity and purity of the synthesized compound. Spectroscopic and chromatographic data provide a definitive molecular fingerprint. PubChem indicates the availability of various spectra for this compound.[3]

Predicted Spectroscopic Data

The following table summarizes the expected spectroscopic signatures for cyclopropyl(2,4-dimethylphenyl)methanone based on its structure.

| Technique | Key Feature | Expected Observation |

| ¹H NMR | Aromatic Protons | 3 signals in the ~7.0-7.6 ppm region (doublet, singlet, doublet). |

| Cyclopropyl Protons | Complex multiplets in the upfield ~0.8-1.5 ppm region. | |

| Methyl Protons | 2 singlets in the ~2.3-2.5 ppm region (each integrating to 3H). | |

| Carbonyl α-Proton | 1 multiplet (methine) in the ~2.5-3.0 ppm region. | |

| ¹³C NMR | Carbonyl Carbon | 1 signal in the ~195-205 ppm region. |

| Aromatic Carbons | 6 signals in the ~125-140 ppm region. | |

| Methyl Carbons | 2 signals in the ~20-25 ppm region. | |

| Cyclopropyl Carbons | 2 signals (CH and CH₂) in the upfield ~10-20 ppm region. | |

| IR Spectroscopy | C=O Stretch | Strong, sharp absorption band at ~1670-1690 cm⁻¹. |

| C-H (Aromatic) | Bands > 3000 cm⁻¹. | |

| C-H (Aliphatic) | Bands < 3000 cm⁻¹. | |

| Mass Spec. (GC-MS) | Molecular Ion (M⁺) | Peak at m/z = 174.[3] |

| Key Fragments | m/z = 133 (loss of C₃H₅); m/z = 105 (xylyl acylium ion).[3] |

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of synthetic compounds. A reverse-phase (RP) HPLC method is suitable for cyclopropyl(2,4-dimethylphenyl)methanone.[4]

-

Column: C18 stationary phase (e.g., Newcrom R1).[4]

-

Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid like formic or phosphoric acid to ensure sharp peak shapes.[4]

-

Detection: UV detection at a wavelength where the aromatic ring absorbs strongly (e.g., ~254 nm).

A pure sample should yield a single major peak, allowing for quantification of purity (e.g., >95%).

Part 4: Applications and Future Directions

Cyclopropyl(2,4-dimethylphenyl)methanone is not merely a chemical curiosity but a valuable intermediate for further synthetic exploration.

-

Advanced Building Block: The ketone functionality is a gateway to a vast array of chemical reactions, including reductions (to alcohols), reductive aminations (to amines), and Wittig reactions (to alkenes).[5]

-

Ring-Opening Reactions: Under specific catalytic conditions (e.g., with SmI₂), the strained cyclopropyl ring can be opened to generate five-membered carbocycles, providing rapid access to complex molecular scaffolds.[6][7]

-

Medicinal Chemistry Scaffolds: This molecule serves as a decorated scaffold. The xylyl group can be further functionalized, and the cyclopropyl ketone can be elaborated into more complex heterocyclic systems of potential interest in drug discovery programs.

This technical guide provides a comprehensive framework for the synthesis and characterization of cyclopropyl(2,4-dimethylphenyl)methanone, grounding its preparation in robust, well-established chemical principles and outlining the necessary analytical controls for its validation.

References

-

SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Welbes, L. L., Lyons, T. W., Cychosz, K. A., & Sanford, M. S. (2007). Synthesis of Cyclopropanes via Pd(II/IV)-Catalyzed Reactions of Enynes. Journal of the American Chemical Society, 129(19), 5836–5837. Retrieved from [Link]

-

Maleev, G. O., et al. (2023). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. Molecules, 28(15), 5828. Retrieved from [Link]

-

Wikipedia. Cyclopropyl group. Wikimedia Foundation. Retrieved from [Link]

-

Procter, D. J., et al. (2024). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI₂ Catalyst Stabilization. Journal of the American Chemical Society. Retrieved from [Link]

-

Svatunek, D., et al. (2021). Computational Study of SmI₂-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. ACS Catalysis, 11(21), 13382–13389. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Cyclopropyl group - Wikipedia [en.wikipedia.org]

- 3. This compound | C12H14O | CID 96396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. 3481-02-5 | Cyclopropyl(phenyl)methanone - AiFChem [aifchem.com]

- 6. Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Cyclopropyl(2,4-dimethylphenyl)methanone

An In-Depth Technical Guide to Cyclopropyl(2,4-dimethylphenyl)methanone

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Cyclopropyl(2,4-dimethylphenyl)methanone, a molecule of significant interest in synthetic and medicinal chemistry. We will delve into its core physical and chemical properties, spectroscopic signatures, a validated synthesis protocol, and its emerging applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Compound Identification and Structural Characteristics

Cyclopropyl(2,4-dimethylphenyl)methanone, also known as Cyclopropyl 2,4-xylyl ketone, is an aromatic ketone featuring a cyclopropyl group attached to the carbonyl carbon. This unique structural combination—a strained three-membered ring adjacent to a carbonyl and a substituted phenyl ring—imparts distinct reactivity and conformational rigidity.

The fundamental identifiers for this compound are cataloged below.

| Identifier | Value | Source |

| IUPAC Name | cyclopropyl-(2,4-dimethylphenyl)methanone | [1] |

| CAS Number | 71172-79-7 | [1] |

| Molecular Formula | C₁₂H₁₄O | [1] |

| Molecular Weight | 174.24 g/mol | [1] |

| Canonical SMILES | CC1=CC(=C(C=C1)C(=O)C2CC2)C | [1] |

| InChIKey | CENWGMGAFRZWTJ-UHFFFAOYSA-N | [1] |

Molecular Structure:

Caption: 2D Structure of Cyclopropyl(2,4-dimethylphenyl)methanone.

Physicochemical Properties

The physicochemical profile of a compound is paramount for predicting its behavior in both chemical and biological systems. The data below, derived from computational models, provides a robust foundation for experimental design.[1]

| Property | Value | Unit | Notes |

| XLogP3-AA | 2.8 | An indicator of lipophilicity, suggesting moderate solubility in nonpolar solvents. | |

| Topological Polar Surface Area | 17.1 | Ų | The low PSA suggests good potential for cell membrane permeability. |

| Hydrogen Bond Donor Count | 0 | Lacks donor groups, impacting solubility in protic solvents. | |

| Hydrogen Bond Acceptor Count | 1 | The carbonyl oxygen can act as a hydrogen bond acceptor. | |

| Rotatable Bond Count | 2 | Limited flexibility due to the ring structures, which can be advantageous in drug design. | |

| Exact Mass | 174.104465066 | Da | For high-resolution mass spectrometry. |

| Complexity | 205 | A measure of the intricacy of the molecular structure. |

Spectroscopic and Analytical Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment. The following sections detail the expected spectral characteristics based on established principles and data from analogous structures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for each type of proton:

-

Aromatic Protons (3H): Signals would appear in the downfield region, approximately δ 7.0-7.5 ppm. The substitution pattern on the 2,4-dimethylphenyl ring would lead to a complex splitting pattern (e.g., a singlet, a doublet, and another doublet).

-

Cyclopropyl Protons (5H): These protons are highly shielded and would appear upfield. The methine proton adjacent to the carbonyl group (CH-C=O) would be the most deshielded of the group, likely around δ 2.8-3.0 ppm (multiplet). The four methylene protons (CH₂) would appear further upfield, likely in the δ 1.0-1.5 ppm range, as complex multiplets due to geminal and vicinal coupling.[2]

-

Methyl Protons (6H): Two sharp singlets would be observed for the two non-equivalent methyl groups on the aromatic ring, typically around δ 2.3-2.5 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides a map of the carbon skeleton:

-

Carbonyl Carbon (C=O): The ketone carbonyl carbon is the most deshielded, expected to appear significantly downfield around δ 198-200 ppm.[2]

-

Aromatic Carbons: Six signals are expected in the typical aromatic region of δ 125-140 ppm. The carbons bearing the methyl groups and the carbonyl group will be quaternary and may show lower intensity.

-

Cyclopropyl Carbons: The methine carbon (CH) adjacent to the carbonyl will be found around δ 28-30 ppm, while the two equivalent methylene carbons (CH₂) will be highly shielded, appearing upfield around δ 18-20 ppm.[2]

-

Methyl Carbons: Signals for the two methyl carbons are expected around δ 20-22 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups.

-

C=O Stretch: A strong, sharp absorption band characteristic of an aryl ketone is expected in the region of 1660-1680 cm⁻¹ . Conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone.

-

C-H Aromatic Stretch: Signals will appear just above 3000 cm⁻¹.

-

C-H Aliphatic Stretch: Signals for the cyclopropyl and methyl C-H bonds will appear just below 3000 cm⁻¹.

-

C=C Aromatic Stretch: Medium to weak bands are expected around 1600 cm⁻¹ and 1475 cm⁻¹.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z = 174.[1] Key fragmentation patterns would likely involve:

-

Loss of the cyclopropyl group (•C₃H₅) to give a fragment at m/z = 133.

-

Cleavage to form the 2,4-dimethylbenzoyl cation at m/z = 133.

-

Formation of the cyclopropylcarbonyl cation at m/z = 69.

Synthesis and Mechanistic Insight

The most direct and industrially scalable synthesis of Cyclopropyl(2,4-dimethylphenyl)methanone is the Friedel-Crafts Acylation . This electrophilic aromatic substitution reaction provides a reliable route to aryl ketones.

Causality in Experimental Design: The choice of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is critical. It functions by coordinating with the acyl chloride, forming a highly electrophilic acylium ion. This potent electrophile is necessary to overcome the activation energy barrier for the substitution reaction on the electron-rich 1,3-dimethylbenzene (m-xylene) ring. The reaction is conducted under anhydrous conditions to prevent the deactivation of the catalyst. A non-polar solvent like dichloromethane (DCM) is used as it is inert under the reaction conditions and effectively solubilizes the reactants.

Experimental Protocol: Friedel-Crafts Acylation

-

Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is maintained under an inert atmosphere.

-

Catalyst Suspension: Anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) is suspended in anhydrous dichloromethane (DCM). The suspension is cooled to 0 °C in an ice bath.

-

Acyl Chloride Addition: Cyclopropanecarbonyl chloride (1.0 equivalent) is dissolved in anhydrous DCM and added dropwise to the cooled AlCl₃ suspension via the dropping funnel. The mixture is stirred for 20 minutes to allow for the formation of the acylium ion complex.

-

Aromatic Substrate Addition: 1,3-Dimethylbenzene (1.2 equivalents) is added dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

-

Reaction: The reaction is allowed to warm to room temperature and stirred for 4-6 hours, with progress monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, the reaction mixture is slowly poured into a flask containing crushed ice and concentrated HCl to decompose the aluminum complex and separate the aqueous and organic layers.

-

Workup: The organic layer is separated, washed sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by vacuum distillation or column chromatography on silica gel to yield the pure Cyclopropyl(2,4-dimethylphenyl)methanone.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target compound via Friedel-Crafts acylation.

Reactivity and Applications in Research & Development

The cyclopropyl ketone motif is a highly valued "bioisostere" in modern drug discovery.[3] It is often used to replace larger, more metabolically labile groups (like a phenyl ring) to improve a drug candidate's pharmacokinetic profile.[4]

Key Applications & Insights:

-

Medicinal Chemistry Building Block: The title compound is a versatile precursor for synthesizing more complex molecular architectures. The ketone functionality can be readily transformed into amines, alcohols, or hydrazones, while the cyclopropyl ring can undergo ring-opening reactions under specific conditions to create novel scaffolds.[5]

-

Enhanced Metabolic Stability: The cyclopropyl group is generally resistant to metabolic degradation compared to alkyl chains or other rings, a property that can increase the in vivo half-life of a drug.[4]

-

Conformational Rigidity: The strained ring locks the adjacent carbonyl group into a specific orientation, which can lead to higher binding affinity and selectivity for a biological target by reducing the entropic penalty of binding.[4]

-

Precursor for Heterocycles: Cyclopropyl ketones are well-established starting materials for synthesizing various heterocyclic systems, such as pyrazolines and isoxazoles, which are known to exhibit a wide range of biological activities, including anti-inflammatory and antimicrobial properties.[3][5]

-

Agrochemicals: Similar to its role in pharmaceuticals, this structural motif is used in the development of novel pesticides and herbicides, contributing to more effective crop protection solutions.[6][7]

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

CAS号10243-44-4_5-甲基-6,7,9,10-四氢-2-三氟甲基... (n.d.). 洛克化工网. Retrieved from [Link]

-

Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). Cyclopropyl(3-fluoro-2,4-dimethylphenyl)methanone. National Center for Biotechnology Information. Retrieved from [Link]

-

化工产品快速索引“I” 第31 页. (n.d.). 洛克化工网. Retrieved from [Link]

-

PubChem. (n.d.). Cyclopropyl-(2,4,6-tripropoxyphenyl)methanone. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemical Communications (RSC Publishing). (n.d.). Base-controlled divergent synthesis of cyclopropyl aryl methanones from homopropargylic alcohols with DMTST. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Methanone, dicyclopropyl- (CAS 1121-37-5). Retrieved from [Link]

- 6788-02-9 N-[(7S)-6,7,9,10-四氢-1,2,3 cas号6788-02-9... (n.d.). 盖德化工网. Retrieved from https://www.chemsrc.com/cas/6788-02-9_1253457.html

-

LookChem. (n.d.). METHANONE,CYCLOPROPYL(2,4,6-TRIMETHOXYPHENYL). Retrieved from [Link]

-

Chemsrc. (2025). Cyclopropyl(4-methoxyphenyl)methanone | CAS#:7152-03-6. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Applications of Cyclopropyl Methyl Ketone in Pharma & Agrochemicals. Retrieved from [Link]

-

NIST. (n.d.). Methanone, dicyclopropyl-. NIST WebBook. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-cyclopropyl-. NIST WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Cyclopropyl(2,4-difluoro-3-methylphenyl)methanone. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN110862310A - Synthesis method of cyclopropyl methyl ketone.

-

Organic Syntheses. (n.d.). Ketone, cyclopropyl methyl. Retrieved from [Link]

-

NIST. (n.d.). Cyclopropyl 4-methoxyphenyl ketone. NIST WebBook. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. Retrieved from [Link]

-

PubChem. (n.d.). Cyclobutyl(cyclopropyl)methanone. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Cyclopropyl phenyl ketone. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Cyclohexyl(cyclopropyl)methanone. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-cyclopropyl-. NIST WebBook. Retrieved from [Link]

-

MDPI. (n.d.). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Retrieved from [Link]

Sources

- 1. This compound | C12H14O | CID 96396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Cyclopropyl Methyl Ketone: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

An In-Depth Technical Guide to Cyclopropyl 2,4-xylyl ketone: Commercial Availability, Sourcing, and Application for Drug Development Professionals

Introduction: The Strategic Value of Cyclopropyl Ketones in Modern Synthesis

In the landscape of medicinal chemistry and drug development, the cyclopropyl group has emerged as a "privileged" structural motif.[1] Its unique conformational rigidity, combined with electronic properties that can enhance metabolic stability and binding affinity, makes it a highly sought-after component in the design of novel therapeutic agents.[2][3] Cyclopropyl 2,4-xylyl ketone, also known by its IUPAC name cyclopropyl(2,4-dimethylphenyl)methanone, is a key building block that embodies these desirable characteristics.[4] This guide provides an in-depth analysis of its commercial availability, offers a framework for strategic sourcing, and explores its applications for professionals engaged in synthetic chemistry and drug discovery.

The molecule's structure, featuring a strained three-membered ring directly attached to a carbonyl group and a sterically hindered 2,4-dimethylphenyl moiety, presents a unique reactive profile. This makes it a versatile precursor for a range of more complex molecular architectures, particularly heterocyclic systems of interest in pharmaceutical research.[5] Understanding the supplier landscape and the criteria for selecting high-quality material is the foundational first step for any research program leveraging this valuable intermediate.

Chemical Identity and Properties

To ensure unambiguous identification and facilitate accurate experimental design, the core chemical and physical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 71172-79-7 | [4][6] |

| Molecular Formula | C₁₂H₁₄O | [4][6] |

| Molecular Weight | 174.24 g/mol | [4][6] |

| IUPAC Name | cyclopropyl(2,4-dimethylphenyl)methanone | [4] |

| Synonyms | Cyclopropyl 2,4-dimethylphenyl ketone | [4] |

| EC Number | 275-242-5 | [4][6] |

Commercial Availability and Supplier Landscape

This compound is available from a variety of chemical suppliers, catering to needs ranging from small-scale research and development to larger pilot-scale syntheses. The selection of a supplier should be a deliberate process, weighing factors beyond mere cost.

Key Considerations for Sourcing

As a Senior Application Scientist, I emphasize that the causality behind supplier selection directly impacts experimental reproducibility and scalability. Key decision criteria include:

-

Purity and Analytical Data: Always demand a Certificate of Analysis (CoA) for each batch. The CoA should detail the purity (typically determined by GC-MS or HPLC) and provide spectral data (e.g., ¹H NMR, ¹³C NMR) to confirm structural identity.[4] The presence of uncharacterized impurities can have profound, often detrimental, effects on subsequent reaction outcomes.

-

Batch-to-Batch Consistency: For long-term projects or regulated development pathways, a supplier's ability to provide consistent material over time is paramount. Inquire about their quality management systems and batch tracking procedures.

-

Available Grades: Suppliers may offer different grades (e.g., research grade, high-purity). The choice depends on the application; early-stage discovery may tolerate lower purity, while later-stage development often requires >98% purity.

-

Documentation and Support: A reliable supplier provides comprehensive Safety Data Sheets (SDS) and is responsive to technical inquiries.[7][8] This support is invaluable for troubleshooting and ensuring safe handling.

Supplier Vetting Workflow

The process of selecting and qualifying a supplier for a critical reagent like this compound can be systematized. The following workflow diagram illustrates a robust, self-validating approach to procurement.

Caption: A logical workflow for vetting and selecting a chemical supplier.

Applications in Synthetic Chemistry & Drug Discovery

The utility of this compound stems from the reactivity of the cyclopropyl ketone moiety. This functional group is a versatile handle for constructing more elaborate molecular scaffolds.

Role as a Synthetic Intermediate

Cyclopropyl ketones are valuable building blocks in organic synthesis.[9] They can participate in a variety of transformations, including:

-

Ring-Opening Reactions: Under specific acidic, basic, or reductive conditions, the strained cyclopropane ring can be opened to yield linear alkyl chains with defined stereochemistry.

-

Condensation Reactions: The ketone's carbonyl group readily reacts with nucleophiles. For example, reaction with hydrazine derivatives can be used to construct pyrazoline heterocycles, a class of compounds with known biological activities.[5]

-

α-Functionalization: The protons on the carbon adjacent to the carbonyl group can be removed to form an enolate, enabling the introduction of various substituents.

The diagram below illustrates the central role of this ketone as a precursor to diverse chemical structures.

Caption: Synthetic pathways originating from this compound.

Illustrative Protocol: Synthesis of a Pyrazoline Derivative

This protocol is a representative example based on established reactivity patterns of cyclopropyl ketones for the synthesis of heterocyclic scaffolds relevant to medicinal chemistry.[5]

Objective: To synthesize a substituted pyrazoline via condensation of this compound with a hydrazine derivative.

Materials:

-

This compound (1.0 eq)

-

Phenylhydrazine hydrochloride (1.1 eq)

-

Sodium acetate (2.0 eq)

-

Ethanol (as solvent)

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound and ethanol.

-

Reagent Addition: Add phenylhydrazine hydrochloride and sodium acetate to the flask. Stir the mixture to achieve dissolution/suspension.

-

Catalysis: Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water.

-

Isolation: Collect the precipitated solid product by vacuum filtration. Wash the solid with cold water to remove inorganic salts.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure pyrazoline derivative.

-

Characterization: Confirm the structure of the final product using analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy.

Quality Control and Analytical Characterization

Verifying the identity and purity of the starting material is a non-negotiable step in any synthetic workflow. For this compound, a standard analytical panel includes:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for assessing purity and identifying volatile impurities. The mass spectrum provides fragmentation data that confirms the molecular weight and structure.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide definitive structural confirmation. The characteristic signals for the cyclopropyl protons, aromatic protons, and methyl groups must be present in the correct ratios and with the expected chemical shifts.[4]

-

High-Performance Liquid Chromatography (HPLC): Often used for purity assessment, especially for non-volatile impurities. A reverse-phase method using an acetonitrile/water mobile phase is a common starting point.[6]

Handling and Safety

Based on safety data sheets for structurally related cyclopropyl ketones, this compound should be handled with appropriate care.[10][11]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.[7]

-

Storage: Store in a tightly closed container in a cool, dry place away from ignition sources.[8]

-

Hazards: While specific data for this exact molecule is limited, related ketones can be flammable and may cause skin, eye, and respiratory irritation.[10][11] Always consult the supplier-specific Safety Data Sheet (SDS) before use.

References

-

SIELC Technologies. (2018, May 16). This compound. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Pharmaceutical Applications of Cyclopropyl Containing Scaffolds: A Review on Recent Updates. (2025). Expert Opinion on Drug Discovery. [Link]

-

Organic Syntheses Procedure. Ketone, cyclopropyl methyl. [Link]

-

Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Cyclopropyl methyl ketone, 98%. [Link]

-

Pharmaffiliates. CAS No : 765-43-5 | Product Name : Cyclopropyl Methyl Ketone. [Link]

- Google Patents. (2020). CN110862310A - Synthesis method of cyclopropyl methyl ketone.

-

MDPI. (2019). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. [Link]

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound | C12H14O | CID 96396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound | SIELC Technologies [sielc.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. Cyclopropyl Methyl Ketone: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 10. cdnisotopes.com [cdnisotopes.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Friedel-Crafts Acylation Synthesis of Cyclopropyl 2,4-Xylyl Ketone

Abstract

This technical guide provides a comprehensive overview of the synthesis of Cyclopropyl 2,4-xylyl ketone via the Friedel-Crafts acylation reaction. Intended for an audience of researchers, scientists, and drug development professionals, this document delves into the core mechanistic principles, provides a detailed and validated experimental protocol, and discusses critical aspects of process safety and optimization. The synthesis of aryl cyclopropyl ketones is of significant interest due to the prevalence of the cyclopropyl motif as a valuable pharmacophore in modern drug design.[1] This guide aims to serve as an authoritative resource, combining theoretical expertise with practical, field-proven insights to ensure reproducible and efficient synthesis.

Introduction: The Significance of Aryl Cyclopropyl Ketones

Aryl ketones are pivotal intermediates in the synthesis of a wide array of high-value products, including pharmaceuticals, agrochemicals, and fine chemicals.[2] The Friedel-Crafts acylation stands as a cornerstone of organic synthesis, offering a powerful and direct method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[2][3] The target molecule, this compound, incorporates a cyclopropyl group, a structural motif known to impart unique and beneficial properties in medicinal chemistry. Its inclusion can enforce conformational rigidity, enhance metabolic stability, and improve binding affinity to biological targets.[1]

This guide focuses on the specific acylation of 1,3-dimethylbenzene (m-xylene) with cyclopropanecarbonyl chloride. This particular reaction leverages the electron-donating and ortho-, para-directing effects of the two methyl groups on the aromatic ring to regioselectively yield the 2,4-substituted product.

Theoretical Framework: The Friedel-Crafts Acylation Mechanism

The Friedel-Crafts acylation is a classic example of an electrophilic aromatic substitution (SEAr) reaction.[4] The reaction proceeds through a well-defined, multi-step mechanism that requires a potent Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[5][6]

The core mechanism can be broken down into three primary stages:

-

Generation of the Electrophile: The Lewis acid catalyst reacts with the acyl halide (cyclopropanecarbonyl chloride) to form a highly electrophilic acylium ion.[6][7] The aluminum chloride coordinates with the chlorine atom of the acyl chloride, polarizing the C-Cl bond and facilitating its cleavage.[7][8] This generates a resonance-stabilized acylium ion (R-C=O⁺) and the tetrachloroaluminate anion (AlCl₄⁻).[2][6] The stability of this acylium ion is a key reason why, unlike in Friedel-Crafts alkylations, carbocation rearrangements are not observed, leading to cleaner product formation.[2][9]

-

Electrophilic Attack: The electron-rich π-system of the m-xylene ring acts as a nucleophile, attacking the electrophilic acylium ion.[6] This step temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[10] The two methyl groups on the xylene ring are activating groups, increasing the ring's nucleophilicity and directing the incoming electrophile to the positions ortho and para to them. The 4-position is the primary site of attack due to a combination of electronic activation from both methyl groups and reduced steric hindrance compared to the 2-position.

-

Re-aromatization: To restore the highly stable aromatic system, a proton (H⁺) is abstracted from the carbon atom bearing the new acyl group.[10] The AlCl₄⁻ anion acts as a base, removing the proton.[7] This step regenerates the aromatic ring, forms hydrogen chloride (HCl), and liberates the AlCl₃ catalyst.[6] However, the product ketone is a Lewis base and readily forms a complex with the strong Lewis acid catalyst (AlCl₃).[5] This complexation deactivates the product from undergoing further reaction and necessitates the use of more than a stoichiometric amount of the catalyst.[5][11] The final product is liberated from this complex during the aqueous workup.[5]

Mechanism Diagram

Experimental Protocol

This protocol outlines the synthesis of this compound on a laboratory scale. Causality: The choice of anhydrous conditions is paramount because aluminum chloride reacts violently and exothermically with water, which would quench the catalyst and generate corrosive HCl gas.[12][13] The initial cooling to 0 °C is essential to control the highly exothermic reaction that occurs upon addition of the acyl chloride to the catalyst slurry.[14]

Reagents and Materials

| Reagent/Material | Chemical Formula | Mol. Wt. ( g/mol ) | Amount (Scale) | Molar Equiv. |

| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 7.33 g | 1.1 |

| m-Xylene | C₈H₁₀ | 106.17 | 5.31 g (6.1 mL) | 1.0 |

| Cyclopropanecarbonyl Chloride | C₄H₅ClO | 104.54 | 5.23 g (4.9 mL) | 1.0 |

| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 50 mL | - |

| Hydrochloric Acid, conc. | HCl | 36.46 | ~15 mL | - |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

Step-by-Step Methodology

Reaction Setup:

-

Set up a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂), and an addition funnel. Ensure all glassware is thoroughly oven-dried.[11]

-

Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous aluminum chloride (1.1 equiv).

-

Add 25 mL of anhydrous dichloromethane (DCM) to the flask to create a slurry.

-

Cool the flask to 0 °C using an ice/water bath.[14]

Reagent Addition: 5. In a separate dry flask, prepare a solution of cyclopropanecarbonyl chloride (1.0 equiv) and m-xylene (1.0 equiv) in 25 mL of anhydrous DCM. 6. Transfer this solution to the addition funnel. 7. Add the solution dropwise to the stirred AlCl₃ slurry over 30-45 minutes, maintaining the internal temperature below 5 °C.[14] Causality: Slow, controlled addition is critical to manage the exothermicity of the reaction and prevent side reactions.[14]

Reaction and Workup: 8. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). 9. Once the reaction is complete, cool the mixture again in an ice bath. 10. Quench: Very slowly and carefully, pour the reaction mixture onto a stirred mixture of crushed ice (~50 g) and concentrated HCl (~15 mL).[14] Causality: This step hydrolyzes the aluminum chloride catalyst and breaks up the product-catalyst complex. The addition of acid helps to keep aluminum salts dissolved in the aqueous phase. This process is highly exothermic and liberates HCl gas; it must be performed in a well-ventilated fume hood. 11. Transfer the quenched mixture to a separatory funnel. Separate the organic layer. 12. Extract the aqueous layer with DCM (2 x 20 mL). 13. Combine all organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and brine. 14. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

Purification: 15. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the final product as a liquid.

Experimental Workflow Diagram

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Property | Expected Value/Observation |

| IUPAC Name | cyclopropyl(2,4-dimethylphenyl)methanone[15] |

| Molecular Formula | C₁₂H₁₄O[15] |

| Molecular Weight | 174.24 g/mol [15] |

| Appearance | Colorless to pale yellow liquid |

| ¹H NMR | Expect signals for aromatic protons, two distinct methyl groups, and cyclopropyl protons. |

| ¹³C NMR | Expect signals for carbonyl carbon, aromatic carbons, methyl carbons, and cyclopropyl carbons.[15] |

| IR Spectroscopy | Strong C=O stretch characteristic of an aryl ketone (~1670-1690 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 174.[15] |

Safety Precautions

Adherence to strict safety protocols is mandatory when performing this synthesis due to the hazardous nature of the reagents involved.

-

Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and toxic HCl gas.[12][16] Handle in a fume hood, wear acid-resistant gloves, a lab coat, and chemical safety goggles/face shield.[13][17] Keep away from moisture at all times.[13] A Class D fire extinguisher for reactive metals should be available.[13]

-

Cyclopropanecarbonyl Chloride: Corrosive and a lachrymator. Handle exclusively in a fume hood.

-

Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. All handling should be done in a fume hood to avoid inhalation.

-

Concentrated HCl: Highly corrosive and causes severe burns.[12] Wear appropriate personal protective equipment (PPE).

-

Quenching Procedure: The quenching of the reaction is extremely exothermic and releases large volumes of HCl gas. It must be performed slowly, with adequate cooling, and in a well-ventilated fume hood.[18]

References

-

Physics Wallah. (n.d.). Reaction Mechanism of Friedel−Crafts Acylation. Available at: [Link]

-

BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]

- Unknown. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Source unavailable.

-

Clark, J. (2015). Explaining the Friedel-Crafts acylation of benzene - electrophilic substitution. Chemguide. Available at: [Link]

-

Ashenhurst, J. (2024). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Available at: [Link]

-

Vedantu. (n.d.). Role of Lewis acid AlCl3 in electrophilic aromatic class 11 chemistry CBSE. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

-

LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]

-

Redox. (2022). Safety Data Sheet Aluminium Chloride. Available at: [Link]

-

Princeton University Environmental Health and Safety. (n.d.). Aluminum Chloride (anhydrous). Available at: [Link]

-

Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride. Available at: [Link]

-

Quora. (2018). What is the role of Lewis acid in halogenation of benzene?. Available at: [Link]

-

Making Molecules. (2022). Electrophilic Aromatic Substitution. Available at: [Link]

-

Chemistry Steps. (n.d.). Electrophilic Aromatic Substitution – The Mechanism. Available at: [Link]

-

New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Aluminum Chloride. Available at: [Link]

-

YouTube. (2021). F C alkylation of m xylene (Pre-lab lecture). Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]

- 5. Friedel−Crafts Acylation | Reaction Mechanism of Friedel−Crafts Acylation [pw.live]

- 6. byjus.com [byjus.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Electrophilic Aromatic Substitution – The Mechanism - Chemistry Steps [chemistrysteps.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. redox.com [redox.com]

- 13. ehs.princeton.edu [ehs.princeton.edu]

- 14. websites.umich.edu [websites.umich.edu]

- 15. This compound | C12H14O | CID 96396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. nj.gov [nj.gov]

- 17. carlroth.com [carlroth.com]

- 18. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide on the Synthesis of Cyclopropyl 2,4-Xylyl Ketone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes available for the preparation of cyclopropyl 2,4-xylyl ketone, a valuable ketone derivative with potential applications in medicinal chemistry and organic synthesis. The document emphasizes the underlying chemical principles, offers detailed experimental protocols for the most prominent synthetic strategies, and presents a comparative analysis of these methods. The primary focus is on providing a robust and practical resource for researchers engaged in the synthesis of complex organic molecules.

Introduction: The Significance of the Cyclopropyl Ketone Moiety

Cyclopropyl ketones are a class of organic compounds that feature a cyclopropane ring directly attached to a carbonyl group. This structural arrangement imparts unique chemical and physical properties, making them valuable intermediates in organic synthesis. The inherent ring strain of the cyclopropane ring influences the reactivity of the adjacent carbonyl group and provides a scaffold for the stereoselective synthesis of more complex molecules.[1][2]

This compound, specifically, incorporates a 2,4-dimethylphenyl (xylyl) group, which can serve as a crucial pharmacophore or a modifiable handle for further synthetic transformations. The strategic placement of the methyl groups on the aromatic ring can influence the molecule's steric and electronic properties, potentially impacting its biological activity and metabolic stability.

This guide will explore the primary synthetic pathways to access this compound, focusing on the selection of appropriate starting materials and the optimization of reaction conditions.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic analysis of this compound reveals two principal bond disconnections that lead to logical and experimentally feasible synthetic strategies.

Figure 1: Retrosynthetic analysis of this compound.

Disconnection A suggests a nucleophilic addition or substitution reaction. This can be achieved by reacting a cyclopropyl organometallic reagent, such as cyclopropylmagnesium bromide, with an electrophilic derivative of 2,4-dimethylbenzoic acid, like 2,4-dimethylbenzonitrile or 2,4-dimethylbenzoyl chloride.[3][4]

Disconnection B points towards a Friedel-Crafts acylation reaction.[5][6][7] This classic electrophilic aromatic substitution involves the reaction of m-xylene with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst.[8][9][10][11]

Both strategies offer viable pathways to the target molecule, and the choice between them will depend on factors such as the availability of starting materials, desired scale, and safety considerations.

Synthetic Strategies and Starting Materials

Strategy 1: Grignard Reagent Addition to an Electrophilic Xylene Derivative

This approach leverages the nucleophilic character of a cyclopropyl Grignard reagent to form the key carbon-carbon bond with a suitable electrophilic derivative of 2,4-dimethylbenzoic acid.

3.1.1. Starting Materials for Strategy 1:

-

Cyclopropylmagnesium Bromide: This Grignard reagent is typically prepared in situ from the reaction of cyclopropyl bromide with magnesium metal in an anhydrous ether solvent like tetrahydrofuran (THF) or diethyl ether.[12][13][14] The reaction is initiated with a small amount of iodine to activate the magnesium surface.[12]

-

2,4-Dimethylbenzonitrile: This aromatic nitrile can be prepared from 2,4-dimethylaniline via a Sandmeyer reaction or from 2,4-dimethylbenzaldehyde via its oxime.

-

2,4-Dimethylbenzoyl Chloride: This acyl chloride can be synthesized from 2,4-dimethylbenzoic acid by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[15]

3.1.2. Reaction Pathway:

The synthesis proceeds via the nucleophilic addition of the cyclopropylmagnesium bromide to the electrophilic carbon of either the nitrile or the acyl chloride.

Figure 2: Synthetic workflow for Strategy 1.

Strategy 2: Friedel-Crafts Acylation of m-Xylene

This is arguably the more direct approach, involving the acylation of m-xylene with cyclopropanecarbonyl chloride.

3.2.1. Starting Materials for Strategy 2:

-

m-Xylene (1,3-Dimethylbenzene): A readily available aromatic hydrocarbon.

-

Cyclopropanecarbonyl Chloride: This acyl chloride is prepared from cyclopropanecarboxylic acid and a chlorinating agent like thionyl chloride.[16][17][18][19]

-

Lewis Acid Catalyst: Anhydrous aluminum chloride (AlCl₃) is the most common catalyst for this reaction.[9][11]

3.2.2. Reaction Pathway:

The reaction proceeds through the formation of an acylium ion intermediate, which then acts as the electrophile in the electrophilic aromatic substitution of m-xylene.

Figure 3: Synthetic workflow for Strategy 2.

Detailed Experimental Protocols

Protocol for Strategy 2: Friedel-Crafts Acylation

This protocol is generally preferred for its directness and use of readily available starting materials.

Materials:

-

m-Xylene

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Formation of the Acylium Ion: The flask is cooled in an ice bath (0 °C). A solution of cyclopropanecarbonyl chloride (1.0 equivalent) in anhydrous dichloromethane is added dropwise via the dropping funnel to the stirred suspension of aluminum chloride. The mixture is stirred at 0 °C for 30 minutes.

-

Acylation: A solution of m-xylene (1.0 equivalent) in anhydrous dichloromethane is then added dropwise to the reaction mixture, maintaining the temperature at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until the reaction is complete (monitored by TLC or GC).

-

Workup: The reaction mixture is carefully poured into a beaker containing crushed ice and concentrated hydrochloric acid. This is done to quench the reaction and decompose the aluminum chloride complex. The mixture is then transferred to a separatory funnel.

-

Extraction and Washing: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Comparison of Synthetic Strategies

| Feature | Strategy 1: Grignard Addition | Strategy 2: Friedel-Crafts Acylation |

| Starting Materials | Cyclopropyl bromide, Mg, 2,4-dimethylbenzonitrile/benzoyl chloride | m-Xylene, cyclopropanecarbonyl chloride, AlCl₃ |

| Reagent Sensitivity | Highly moisture-sensitive Grignard reagent | Moisture-sensitive Lewis acid |

| Directness | Multi-step if starting from 2,4-dimethylbenzoic acid | More direct, typically one-pot |

| Potential Side Reactions | Over-addition to acyl chloride, formation of byproducts from nitrile hydrolysis | Polysubstitution, isomerization of the alkyl groups on the aromatic ring (less common for acylation) |

| Scalability | Can be challenging due to the handling of Grignard reagents | Generally more scalable for industrial applications |

| Overall Yield | Can be high, but dependent on the efficiency of Grignard formation and reaction | Typically good to excellent yields |

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.[20][21]

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the cyclopropyl protons (typically in the upfield region), the aromatic protons of the xylyl group, and the methyl protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct resonances for the carbonyl carbon, the carbons of the cyclopropane ring, and the carbons of the aromatic ring and methyl groups.[20]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the target compound (C₁₂H₁₄O, MW = 174.24 g/mol ).[20]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1670-1690 cm⁻¹.

Safety Considerations

-

Cyclopropanecarbonyl chloride is corrosive and moisture-sensitive.[16] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Anhydrous aluminum chloride is a corrosive and water-reactive solid. It should be handled in a dry environment, and its reaction with water, which produces HCl gas, should be avoided.

-

Grignard reagents are highly reactive and flammable. They must be handled under an inert atmosphere and away from sources of ignition.[13]

-

Dichloromethane is a volatile and potentially carcinogenic solvent. It should be used in a fume hood.

Conclusion

The synthesis of this compound can be effectively achieved through two primary synthetic routes: Grignard reagent addition and Friedel-Crafts acylation. While both methods are viable, the Friedel-Crafts acylation of m-xylene with cyclopropanecarbonyl chloride generally offers a more direct and scalable approach. Careful consideration of the starting material availability, reaction conditions, and safety protocols is essential for the successful synthesis and purification of this valuable cyclopropyl ketone derivative. This guide provides the necessary foundational knowledge and detailed protocols to enable researchers to confidently undertake the synthesis of this and related compounds.

References

- Google Patents.

- Google Patents. CN118812351A - A kind of preparation method of cyclopropanecarbonyl chloride.

- Google Patents. CN104292089A - Synthetic process of 1-chloro-cyclopropanecarbonyl chloride.

- Google Patents.

- Google Patents. CN103570518A - Preparation method of 2, 4-dimethoxyacetophenone.

- Google Patents. A kind of new preparation process of 2,4- dimethoxy-benzoyl chloride.

-

PubChem. This compound. [Link]

-

YouTube. F C alkylation of m xylene (Pre-lab lecture). [Link]

- Google Patents. CN101037385A - Method for synthesizing 2,4-Dichlorobenzoyl chloride.

-

Organic Chemistry Portal. Synthesis of Cyclopropanes via Pd(II/IV)-Catalyzed Reactions of Enynes. [Link]

-

SIELC Technologies. This compound. [Link]

-

Khan Academy. Friedel-Crafts acylation. [Link]

-

PrepChem.com. Synthesis of 2,3-dimethylbenzoyl chloride. [Link]

-

Oakwood Chemical. 2,4-Dimethylbenzoyl chloride. [Link]

-

MDPI. Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. [Link]

- Google Patents. CN110862310A - Synthesis method of cyclopropyl methyl ketone.

-

Pearson. Predict the products of the following reactions. (d) product of (c) + cyclopentylmagnesium bromide, then acidic hydrolysis. [Link]

-

Organic Syntheses. Ketone, cyclopropyl methyl. [Link]

-

University of Delaware. Chlorocarbonylation of an arene followed by the addition of another arene, illustrated by p-xylene 1 and anisole 2, leads smoothly to the unsymmetrical benzophenone 3. The product ketone can be purified by recrystallization or by column chromatography. [Link]

-

National Institutes of Health. Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. [Link]

-

Beyond Benign. Friedel-Crafts Alkylation. [Link]

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

Organic Chemistry Portal. Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives. [Link]

-

National Institutes of Health. 2,4-Dimethylbenzonitrile. [Link]

-

ResearchGate. Stereoselective Preparation of Cyclopropylmagnesium Reagents via a Br-Mg Exchange Using i-PrMgCl×LiCl in the Presence of Dioxane. [Link]

Sources

- 1. Synthesis of Cyclopropanes via Pd(II/IV)-Catalyzed Reactions of Enynes [organic-chemistry.org]

- 2. Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Predict the products of the following reactions. (d) product of (... | Study Prep in Pearson+ [pearson.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Khan Academy [khanacademy.org]

- 6. Friedel-Crafts Acylation [www1.udel.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. echemi.com [echemi.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. youtube.com [youtube.com]

- 11. beyondbenign.org [beyondbenign.org]

- 12. benchchem.com [benchchem.com]

- 13. Cyclopropylmagnesium Bromide | 23719-80-4 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 14. CN102757455B - Preparation method of cyclopropylboronic acid - Google Patents [patents.google.com]

- 15. 2,4-Dimethylbenzoyl chloride [oakwoodchemical.com]

- 16. Page loading... [wap.guidechem.com]

- 17. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]

- 18. CN118812351A - A kind of preparation method of cyclopropanecarbonyl chloride - Google Patents [patents.google.com]

- 19. Cyclopropanecarbonyl Chloride synthesis - chemicalbook [chemicalbook.com]

- 20. This compound | C12H14O | CID 96396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. This compound | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Formation of Cyclopropyl 2,4-xylyl ketone

Introduction: The Significance of the Cyclopropyl Ketone Moiety in Modern Chemistry